molecular formula C9H6FNO B13596554 7-fluoro-1H-indole-6-carbaldehyde

7-fluoro-1H-indole-6-carbaldehyde

Cat. No.: B13596554
M. Wt: 163.15 g/mol
InChI Key: ZUHALAULVRMCDY-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole-6-carbaldehyde is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indole-6-carbaldehyde typically involves the fluorination of indole derivatives followed by formylation. One common method is the electrophilic substitution reaction where indole is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 7th position. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 7-fluoro-1H-indole-6-carboxylic acid.

    Reduction: 7-fluoro-1H-indole-6-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-1H-indole-6-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-1H-indole-6-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

    7-Fluoroindole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1H-Indole-6-carbaldehyde: Lacks the fluorine atom, resulting in different biological activity and stability.

    7-Chloro-1H-indole-6-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.

Uniqueness: 7-Fluoro-1H-indole-6-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

7-fluoro-1H-indole-6-carbaldehyde

InChI

InChI=1S/C9H6FNO/c10-8-7(5-12)2-1-6-3-4-11-9(6)8/h1-5,11H

InChI Key

ZUHALAULVRMCDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)F)C=O

Origin of Product

United States

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